2,2-dimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide
Description
2,2-Dimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide (C₁₃H₁₄N₄O, molecular weight: 242.28 g/mol) is a heterocyclic amide featuring a pyridine ring fused to a pyrimidine moiety via a propanamide linker. Its structure includes a 3-pyridinyl group attached to the 2-position of a 4-pyrimidinyl scaffold, with a bulky 2,2-dimethylpropanamide substituent at the N-position.
Properties
IUPAC Name |
2,2-dimethyl-N-(2-pyridin-3-ylpyrimidin-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-14(2,3)13(19)18-11-6-8-16-12(17-11)10-5-4-7-15-9-10/h4-9H,1-3H3,(H,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIGVRIUOWZAMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=NC=C1)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide typically involves the reaction of 2,2-dimethylpropanamide with 2-(3-pyridinyl)-4-pyrimidinyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may be explored to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine or pyrimidine derivatives.
Scientific Research Applications
2,2-dimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyridine and pyrimidine rings play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between 2,2-dimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide and related compounds:
Key Observations
Core Heterocyclic Framework: The target compound’s pyridine-pyrimidine bicyclic system distinguishes it from monocyclic analogs (e.g., compounds in ). This architecture may enhance binding to enzymes or receptors requiring multi-ring interactions.
Substituent Effects: Fluorinated derivatives (e.g., N-[3-(Difluoromethyl)-4-pyridyl]-2,2-dimethyl-propanamide and 2,2-Dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide ) introduce electronegative groups that could improve bioavailability or resistance to metabolic degradation.
Steric and Electronic Properties: The 2,2-dimethylpropanamide group is conserved across all analogs, providing steric bulk that may influence conformational flexibility or target selectivity.
Research Implications
- Medicinal Chemistry : The target compound’s pyridine-pyrimidine core aligns with structures seen in kinase inhibitors (e.g., imatinib analogs), suggesting possible utility in oncology or inflammation research.
- Material Science : Fluorinated analogs () may exhibit unique electronic properties for applications in organic electronics or sensors.
- Synthetic Challenges : The bicyclic system in the target compound likely requires multi-step synthesis, whereas simpler analogs () are more accessible for high-throughput screening.
Biological Activity
2,2-Dimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : CHN
- IUPAC Name : 2,2-dimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide
This structure features a dimethyl group and a pyridine-pyrimidine moiety, which are often associated with significant biological activity.
The biological activity of 2,2-dimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide is primarily attributed to its interaction with specific molecular targets in cells. The following mechanisms have been identified:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Antiviral Properties : Research indicates that similar compounds with pyridine and pyrimidine structures exhibit antiviral activities against several viruses, including hepatitis C and influenza viruses .
- Anticancer Activity : The compound may also possess anticancer properties by inducing apoptosis in cancer cells through pathways involving caspases and other apoptotic factors .
Efficacy Against Viruses
A study demonstrated that related compounds exhibited significant antiviral activity, with effective concentrations (EC) ranging from 5 to 28 μM against respiratory syncytial virus (RSV) replication . While specific data for 2,2-dimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide is limited, its structural similarity suggests potential efficacy.
Anticancer Studies
In vitro studies have shown that pyridine derivatives can inhibit the growth of various cancer cell lines. For instance, compounds with similar structures reported IC values in the low micromolar range against breast and lung cancer cell lines .
Case Studies
- Antiviral Study : In a comparative study of pyridine-based compounds, one derivative demonstrated an IC of 6.7 μM against HCV-1b, highlighting the potential for 2,2-dimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide to exhibit similar antiviral properties if tested .
- Anticancer Research : A series of experiments involving pyridine derivatives showed that modifications at the 4-position significantly enhanced cytotoxicity against cancer cells. This suggests that further structural optimization of 2,2-dimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide could yield more potent anticancer agents .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
